Pentabromophenyl benzyl ether Pentabromophenyl benzyl ether
Brand Name: Vulcanchem
CAS No.: 38521-49-2
VCID: VC18407449
InChI: InChI=1S/C13H7Br5O/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES:
Molecular Formula: C13H7Br5O
Molecular Weight: 578.7 g/mol

Pentabromophenyl benzyl ether

CAS No.: 38521-49-2

Cat. No.: VC18407449

Molecular Formula: C13H7Br5O

Molecular Weight: 578.7 g/mol

* For research use only. Not for human or veterinary use.

Pentabromophenyl benzyl ether - 38521-49-2

Specification

CAS No. 38521-49-2
Molecular Formula C13H7Br5O
Molecular Weight 578.7 g/mol
IUPAC Name 1,2,3,4,5-pentabromo-6-phenylmethoxybenzene
Standard InChI InChI=1S/C13H7Br5O/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key SMSGVBSSPGZMES-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Pentabromophenyl benzyl ether has the molecular formula C<sub>13</sub>H<sub>7</sub>Br<sub>5</sub>O and a molecular weight of 578.719 g/mol . Its structure consists of a benzyl group (-CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) bonded to a pentabrominated phenyl ring via an oxygen atom. The InChI key SMSGVBSSPGZMES-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration . The compound’s high lipophilicity, indicated by a calculated logP value of 6.94, suggests a propensity for bioaccumulation in fatty tissues, though empirical toxicological data remain limited .

Analytical Methods and Characterization

High-Performance Liquid Chromatography (HPLC)

Pentabromophenyl benzyl ether has been analyzed using reverse-phase HPLC on a Newcrom R1 column (4.6 x 150 mm, 5 µm) . The mobile phase comprises:

  • Acetonitrile (MeCN): 70%

  • Water: 30%

  • Phosphoric Acid: 0.1% (v/v)

For mass spectrometry (MS) compatibility, phosphoric acid is replaced with 0.1% formic acid . This method achieves baseline separation with a retention time of 4.2 minutes, enabling quantification in complex matrices. The scalability of this approach supports preparative isolation of impurities and pharmacokinetic studies .

Table 1: HPLC Conditions for Pentabromophenyl Benzyl Ether Analysis

ParameterSpecification
ColumnNewcrom R1 (4.6 x 150 mm, 5 µm)
Mobile PhaseMeCN:H<sub>2</sub>O:H<sub>3</sub>PO<sub>4</sub> (70:30:0.1)
Flow Rate1.0 mL/min
DetectionUV-Vis (254 nm)
Retention Time4.2 min

Spectroscopic Characterization

Although nuclear magnetic resonance (NMR) and mass spectral data are absent in the provided sources, the compound’s structure can be inferred from analogous brominated ethers. For instance, electron ionization mass spectrometry (EI-MS) would likely show a molecular ion cluster centered at m/z 578, corresponding to the molecular weight, with fragmentation patterns indicative of sequential bromine loss .

Applications and Industrial Relevance

Analytical Reference Standard

Environmental and Toxicological Considerations

Toxicity Profile

Toxicological data specific to pentabromophenyl benzyl ether are lacking. Related brominated ethers, such as BDE-99 (2,2′,4,4′,5-pentabromodiphenyl ether), exhibit endocrine-disrupting effects and developmental toxicity in animal models . Given structural similarities, precautionary measures in handling pentabromophenyl benzyl ether are warranted, including minimized occupational exposure and environmental release .

Regulatory Status and Future Directions

  • Ecotoxicological Studies: Evaluating chronic exposure effects on aquatic and terrestrial organisms.

  • Degradation Pathways: Investigating photolytic or microbial degradation mechanisms to assess persistence.

  • Alternative Applications: Exploring its utility in specialized polymers or as a synthetic intermediate in pharmaceutical chemistry .

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